molecular formula C10H15N3O B13949394 3-(3-Aminopropoxy)benzenecarboximidamide CAS No. 772322-75-5

3-(3-Aminopropoxy)benzenecarboximidamide

Katalognummer: B13949394
CAS-Nummer: 772322-75-5
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: PNBUTGUTZFLAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminopropoxy)benzenecarboximidamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is known for its unique structure, which includes an aminopropoxy group attached to a benzenecarboximidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)benzenecarboximidamide typically involves the reaction of 3-aminopropanol with benzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, and additional purification steps are implemented to ensure the compound’s quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminopropoxy)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Aminopropoxy)benzenecarboximidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(3-Aminopropoxy)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The aminopropoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(3-Aminopropoxy)benzenecarboximidamide include other benzenecarboximidamide derivatives with different substituents on the benzene ring or variations in the aminopropoxy group .

Uniqueness

What sets this compound apart from its similar compounds is its specific structure, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

772322-75-5

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

3-(3-aminopropoxy)benzenecarboximidamide

InChI

InChI=1S/C10H15N3O/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7H,2,5-6,11H2,(H3,12,13)

InChI-Schlüssel

PNBUTGUTZFLAGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCCN)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.